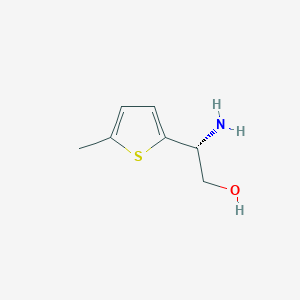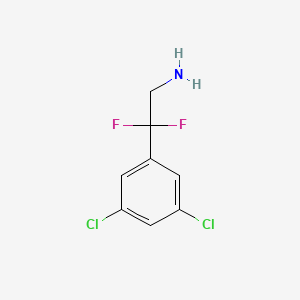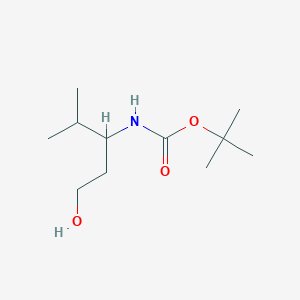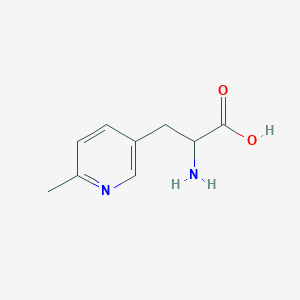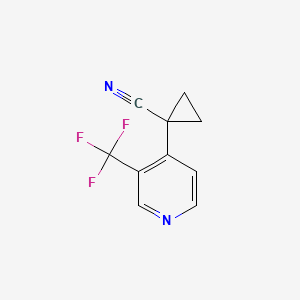
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the trifluoromethylation of pyridine derivatives.
Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carbonitrile Group: The carbonitrile group can be added through nucleophilic substitution reactions involving cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are often used.
Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
相似化合物的比较
- 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
- 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid
Comparison: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .
属性
分子式 |
C10H7F3N2 |
|---|---|
分子量 |
212.17 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-15-4-1-7(8)9(6-14)2-3-9/h1,4-5H,2-3H2 |
InChI 键 |
JNWORUJFMNFLRN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=C(C=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


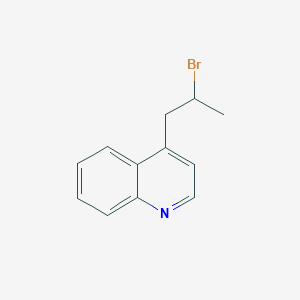
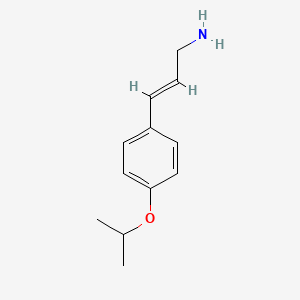
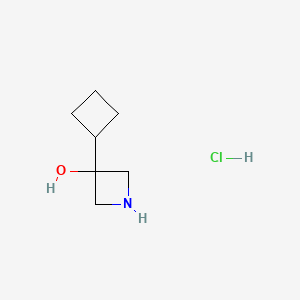
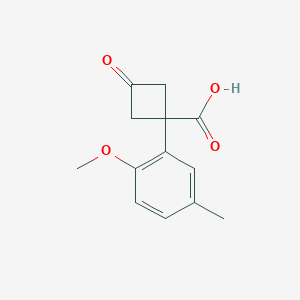
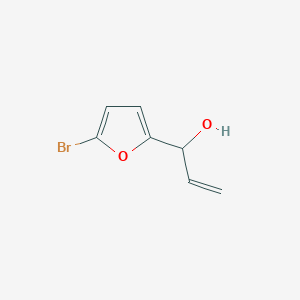
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
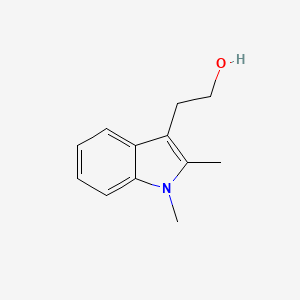
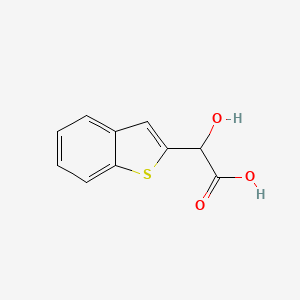
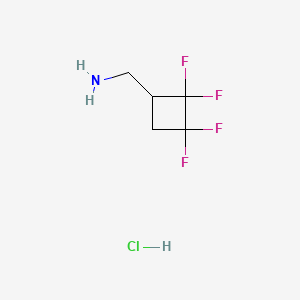
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
